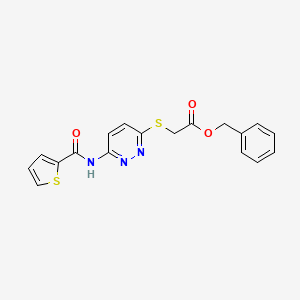
N-butyl-4-(1-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-4-(1-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide is a useful research compound. Its molecular formula is C26H32N4O5 and its molecular weight is 480.565. The purity is usually 95%.
BenchChem offers high-quality N-butyl-4-(1-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-butyl-4-(1-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Modulation of Genotoxicity : N-tert-butyl-alpha-phenylnitrone (PBN) and its derivatives, related to the compound , have been used to modulate the genotoxicity of ethoxyquin, a preservative in animal feeds. Studies have shown that PBN and its derivatives can reduce DNA damage caused by ethoxyquin in human lymphocytes (Skolimowski et al., 2010).
Antioxidant and Anticancer Activity : Novel derivatives bearing structural similarities to the compound have demonstrated significant antioxidant activity, exceeding that of known antioxidants like ascorbic acid. They also showed promising anticancer activity against specific human cancer cell lines, indicating potential therapeutic applications (Tumosienė et al., 2020).
Antimicrobial Activities : New derivatives of 1,2,4-Triazole, structurally related to the compound, have been synthesized and exhibited good to moderate antimicrobial activities against various test microorganisms (Bektaş et al., 2007).
Pharmacological Applications : Quinazoline derivatives have been explored for their pharmacological applications, including diuretic, antihypertensive, and anti-diabetic potentials. Some compounds have shown significant activity in these areas (Rahman et al., 2014).
Synthesis and Characterization : The synthesis and characterization of various quinazoline derivatives have been extensively studied, providing insights into the properties and potential applications of these compounds in medicinal chemistry (Desai et al., 2007).
Anticonvulsant Activity : Hybrid compounds derived from pyrrolidin-1-yl propanamides and butanamides, structurally similar to the compound of interest, have been synthesized and evaluated for anticonvulsant activity. Some of these compounds displayed broad-spectrum activity in preclinical seizure models, suggesting potential applications in treating epilepsy (Kamiński et al., 2015).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-butyl-4-(1-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide involves the condensation of 2-ethoxyaniline with ethyl acetoacetate to form 2-(2-ethoxyphenyl)-2-oxoethyl acetoacetate, which is then reacted with anthranilic acid to form 2-(2-ethoxyphenyl)-2,4-dioxo-1,2-dihydroquinazoline-3(4H)-carboxylic acid. This intermediate is then coupled with N-butyl-1,4-diaminobutane to form the final product.", "Starting Materials": [ "2-ethoxyaniline", "ethyl acetoacetate", "anthranilic acid", "N-butyl-1,4-diaminobutane" ], "Reaction": [ "Step 1: Condensation of 2-ethoxyaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 2-(2-ethoxyphenyl)-2-oxoethyl acetoacetate.", "Step 2: Reaction of 2-(2-ethoxyphenyl)-2-oxoethyl acetoacetate with anthranilic acid in the presence of a dehydrating agent such as phosphorus oxychloride to form 2-(2-ethoxyphenyl)-2,4-dioxo-1,2-dihydroquinazoline-3(4H)-carboxylic acid.", "Step 3: Coupling of 2-(2-ethoxyphenyl)-2,4-dioxo-1,2-dihydroquinazoline-3(4H)-carboxylic acid with N-butyl-1,4-diaminobutane in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form N-butyl-4-(1-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide." ] } | |
Numéro CAS |
899786-71-1 |
Nom du produit |
N-butyl-4-(1-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide |
Formule moléculaire |
C26H32N4O5 |
Poids moléculaire |
480.565 |
Nom IUPAC |
N-butyl-4-[1-[2-(2-ethoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide |
InChI |
InChI=1S/C26H32N4O5/c1-3-5-16-27-23(31)15-10-17-29-25(33)19-11-6-8-13-21(19)30(26(29)34)18-24(32)28-20-12-7-9-14-22(20)35-4-2/h6-9,11-14H,3-5,10,15-18H2,1-2H3,(H,27,31)(H,28,32) |
Clé InChI |
NEDAQWRHGQZWBJ-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)CCCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=CC=C3OCC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



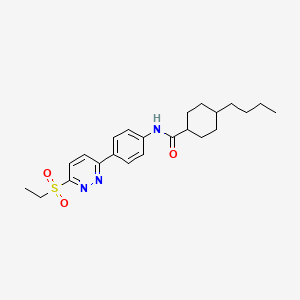
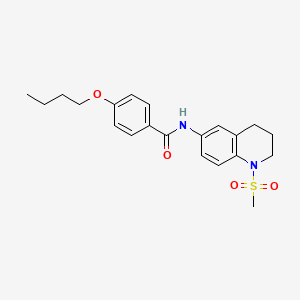
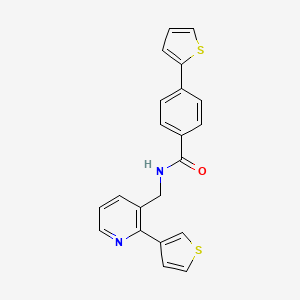


![5-((4-Benzylpiperazin-1-yl)(thiophen-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2821658.png)
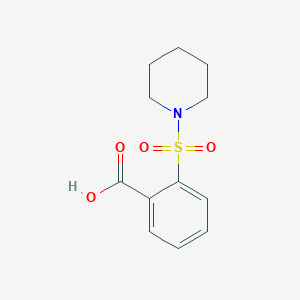
![2-{[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B2821660.png)
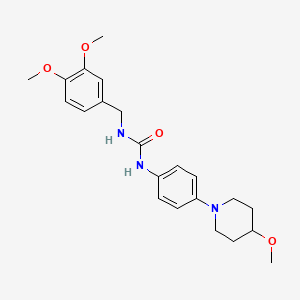

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(m-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2821664.png)

